molecular formula C34H36P2 B1354175 (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane CAS No. 528565-79-9

(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane

Cat. No.: B1354175
CAS No.: 528565-79-9
M. Wt: 506.6 g/mol
InChI Key: VHHAZLMVLLIMHT-YFRBGRBWSA-N
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Description

(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane: is a chiral diphosphine ligand used extensively in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane typically involves the reaction of (2R,5R)-2,5-diphenylphospholane with ethylene dibromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the diphosphine ligand.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to its original phosphine form if oxidized.

    Substitution: The ligand can participate in substitution reactions where one or both of the phosphine groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various metal complexes can be used to facilitate substitution reactions, often under inert atmosphere conditions to prevent oxidation.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphine ligand.

    Substitution: New metal-ligand complexes with modified properties.

Scientific Research Applications

Chemistry: In chemistry, (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane is widely used in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. Its ability to induce high enantioselectivity makes it a valuable ligand in the synthesis of chiral pharmaceuticals and fine chemicals.

Biology and Medicine: The compound’s role in the synthesis of enantiomerically pure compounds extends to the field of medicine, where it is used in the production of chiral drugs. Its application in the synthesis of biologically active molecules has significant implications for drug development and therapeutic treatments.

Industry: In the industrial sector, this compound is used in the large-scale production of chiral intermediates and active pharmaceutical ingredients. Its use in catalytic processes helps improve the efficiency and selectivity of industrial chemical reactions.

Mechanism of Action

The mechanism by which (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane exerts its effects involves its coordination to metal centers in catalytic complexes. The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction. The ligand’s steric and electronic properties influence the reaction pathway, leading to the preferential formation of one enantiomer over the other.

Comparison with Similar Compounds

    1,2-Bis(diphenylphosphino)ethane (DPPE): A common diphosphine ligand but lacks the chiral centers present in (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane.

    1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane: The enantiomer of the compound , with similar properties but opposite chirality.

    Bis(diphenylphosphino)methane (DPPM): Another diphosphine ligand with a different backbone structure.

Uniqueness: The uniqueness of this compound lies in its chiral centers, which enable it to induce high enantioselectivity in catalytic reactions. This property distinguishes it from other diphosphine ligands that may not provide the same level of enantioselectivity.

Properties

IUPAC Name

(2R,5R)-1-[2-[(2R,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2/t31-,32-,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHAZLMVLLIMHT-YFRBGRBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](P([C@H]1C2=CC=CC=C2)CCP3[C@H](CC[C@@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465304
Record name (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528565-79-9
Record name (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,5R)-1-[2-[(2R,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane
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Customer
Q & A

Q1: How does (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane, also known as (R,R)-Ph-BPE, interact with cobalt and influence its catalytic activity in asymmetric hydrogenation?

A1: (R,R)-Ph-BPE acts as a chiral bidentate ligand, binding to the cobalt center through its two phosphorus atoms. [] This coordination creates a chiral environment around the metal center. The specific spatial arrangement enforced by (R,R)-Ph-BPE allows the cobalt catalyst to preferentially bind and hydrogenate enamide substrates from a specific orientation, leading to high enantioselectivity in the formation of chiral products. [] Importantly, the study found that zinc reduction of Co(II) to Co(I) significantly enhances the binding of (R,R)-Ph-BPE to the cobalt center, ultimately leading to a more active and selective catalyst. []

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